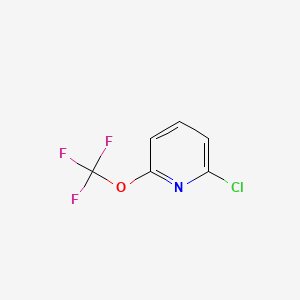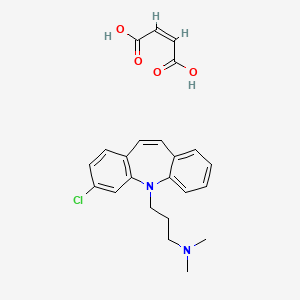
Memantine Glycine tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Memantine Glycine tert-Butyl Ester is a biochemical compound used primarily in proteomics research. It is a derivative of memantine, which is known for its role as an NMDA receptor antagonist, commonly used in the treatment of Alzheimer’s disease. The molecular formula of this compound is C18H31NO2, and it has a molecular weight of 293.44 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Memantine Glycine tert-Butyl Ester typically involves the esterification of glycine with tert-butyl alcohol. One common method involves the use of tert-butyl chloroacetate and sodium azide in a two-phase acetone-water mixture, followed by hydrogenation with palladium on charcoal catalyst . Another efficient method is a one-step synthesis using tert-butyl glycine and tert-butyl sarcosinate .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is commonly used.
Substitution: Reagents like sodium azide and allyl bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer’s disease
Wirkmechanismus
The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
Glycine tert-Butyl Ester: A related ester used in peptide synthesis.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Other compounds in this category include ketamine and dextromethorphan
Uniqueness
Memantine Glycine tert-Butyl Ester is unique due to its specific esterification, which enhances its stability and usability in biochemical research. Its combination of memantine and glycine properties makes it a valuable tool in studying NMDA receptor functions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1537550-23-4 |
|---|---|
Molekularformel |
C18H31NO2 |
Molekulargewicht |
293.451 |
IUPAC-Name |
tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3 |
InChI-Schlüssel |
UEGJJRLHABYDSX-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
Synonyme |
tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)



![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)



